molecular formula C10H13Cl2NO B12307198 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

Cat. No.: B12307198
M. Wt: 234.12 g/mol
InChI Key: DLNJXAGVYFIVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO. It is a hydrochloride salt form of 3-Amino-1-chloro-4-phenylbutan-2-one, which is used primarily for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride typically involves the reaction of 4-phenylbutan-2-one with chlorinating agents followed by amination. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-chloro-4-phenylbutan-2-one
  • 4-Phenylbutan-2-one
  • 3-Amino-4-phenylbutan-2-one

Uniqueness

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNJXAGVYFIVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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